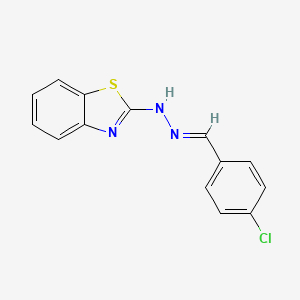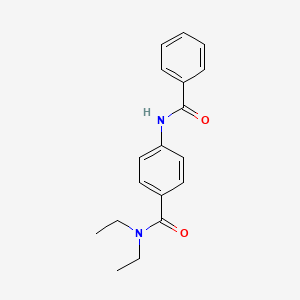
phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate, also known as PMOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PMOP is a phosphonate ester that has a unique structure, making it an interesting molecule for research. In
Wissenschaftliche Forschungsanwendungen
Phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been shown to be a versatile building block in the synthesis of various organic compounds. It has also been used as a ligand in the preparation of metal complexes. In medicinal chemistry, phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been studied for its potential as an antitumor agent and as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate is not fully understood. However, it is believed that phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate acts as a phosphonate ester and can inhibit enzymes that require phosphate groups for their activity. This inhibition can lead to the disruption of cellular processes, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been shown to have antitumor activity in various cancer cell lines. It has also been shown to have antimicrobial activity against several bacterial strains. In addition, phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been studied for its potential as a chiral auxiliary in asymmetric synthesis. phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate has been shown to have low toxicity in vitro, making it a promising compound for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds, making it a useful tool for organic chemists. Another advantage is its low toxicity in vitro, which makes it a promising compound for further study. However, one limitation of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate. One direction is the development of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate-based metal complexes for use in catalysis. Another direction is the study of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate as a potential antitumor agent in vivo. Additionally, the study of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate as a chiral auxiliary in asymmetric synthesis could lead to the development of new chiral compounds with potential applications in medicinal chemistry.
Synthesemethoden
Phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate can be synthesized by reacting phenylmethylamine with diethyl phosphite and ethyl glyoxylate. The reaction takes place under mild conditions and yields phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate as a white solid. The purity of phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate can be improved by recrystallization.
Eigenschaften
IUPAC Name |
3-[methyl(phenoxy)phosphoryl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO4P/c1-16(13,11-7-8-14-10(11)12)15-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIONHKCBFIDMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(N1CCOC1=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl methyl(2-oxo-1,3-oxazolidin-3-yl)phosphinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)



![(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)
![2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5723885.png)


![5-imino-6-(3-methylbenzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5723918.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5723921.png)
![N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5723927.png)
![{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5723943.png)
